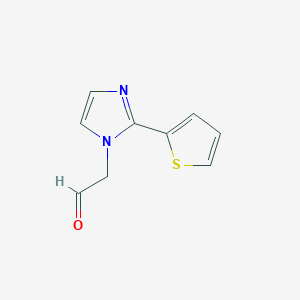
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid for bromination.
Major Products
Oxidation: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)ethanol.
Substitution: 2-(2-(5-Bromothiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde.
Scientific Research Applications
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group but lacks the imidazole ring.
2-(Thiophen-2-yl)-1H-imidazole: Contains both thiophene and imidazole rings but lacks the aldehyde group.
Uniqueness
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both thiophene and imidazole rings along with an aldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-10-9(11)8-2-1-7-13-8/h1-4,6-7H,5H2 |
InChI Key |
TZUXFHLAZSBVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















